(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid
CAS No.: 438244-23-6
Cat. No.: VC5519888
Molecular Formula: C21H22N4O4S2
Molecular Weight: 458.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438244-23-6 |
|---|---|
| Molecular Formula | C21H22N4O4S2 |
| Molecular Weight | 458.55 |
| IUPAC Name | 4-[(5Z)-4-oxo-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
| Standard InChI | InChI=1S/C21H22N4O4S2/c26-17(27)8-6-12-25-20(29)15(31-21(25)30)13-14-18(23-9-3-1-4-10-23)22-16-7-2-5-11-24(16)19(14)28/h2,5,7,11,13H,1,3-4,6,8-10,12H2,(H,26,27)/b15-13- |
| Standard InChI Key | BIISLFOSEBJGPF-SQFISAMPSA-N |
| SMILES | C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a fused pyrido[1,2-a]pyrimidine core substituted with a piperidine group at the 2-position and a thioxothiazolidinone moiety at the 3-position. The (Z)-stereochemistry of the methylene bridge between the pyrimidine and thiazolidinone rings is critical for its biological activity. The butanoic acid side chain enhances solubility and potential interactions with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 438244-17-8 |
| Molecular Formula | |
| Molecular Weight | 472.58 g/mol |
| IUPAC Name | (Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid |
| SMILES | CC1=CN=C2C(=O)N(C3CCCCN3)C(=NC2=C1)C=CC4=C(SC(N4)(=S)CCCC(=O)O)O |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves three primary stages:
-
Formation of the Pyrido[1,2-a]Pyrimidine Core: A multi-component reaction between 2-aminopyridine derivatives and diketene intermediates under acidic conditions yields the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold.
-
Introduction of the Piperidine Substituent: Nucleophilic substitution at the 2-position of the pyrimidine ring with piperidine occurs in the presence of a base such as potassium carbonate.
-
Condensation with Thioxothiazolidinone: A Knoevenagel condensation between the 3-formyl group of the pyrimidine derivative and the active methylene group of 2-thioxothiazolidin-4-one forms the (Z)-configured methylene bridge .
Critical Reaction Parameters:
-
Solvent: Dimethylformamide (DMF) or ethanol for condensation steps.
-
Catalysts: Piperidine or acetic acid for Knoevenagel reactions.
-
Temperature: 80–100°C for cyclization steps.
Structural Characterization
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
-NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine H), 7.89 (d, J = 6.8 Hz, 1H, pyrido H), 7.45 (s, 1H, methylene H), 3.60–3.45 (m, 4H, piperidine CH2), 2.85 (t, J = 7.2 Hz, 2H, thiazolidinone CH2).
-
-NMR: δ 187.5 (C=O, pyrimidine), 172.3 (C=O, thiazolidinone), 162.1 (C=S).
-
X-ray Crystallography
While crystallographic data for this specific compound is unavailable, analogous structures confirm the planar geometry of the pyrido[1,2-a]pyrimidine system and the non-coplanar orientation of the thiazolidinone ring.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The thioxothiazolidinone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes such as protein tyrosine phosphatases (PTPs) and cyclooxygenase-2 (COX-2). This inhibition disrupts inflammatory pathways, suggesting utility in treating arthritis or metabolic disorders.
| Target | Proposed Interaction | Therapeutic Area |
|---|---|---|
| PTP1B | Covalent inhibition via thioxo group | Type 2 diabetes |
| COX-2 | Competitive substrate binding | Inflammation |
| Topoisomerase II | DNA intercalation | Oncology |
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: The butanoic acid group enhances aqueous solubility (predicted LogP = 2.1), favoring intestinal absorption.
-
Metabolism: Hepatic oxidation of the piperidine ring and glucuronidation of the carboxylic acid are anticipated .
Toxicity Profile
Preliminary toxicity assays in rodents indicate a median lethal dose (LD) > 500 mg/kg, with mild hepatotoxicity at high doses.
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationship (SAR) Insights
| Compound Modification | Effect on Activity |
|---|---|
| Replacement of piperidine with pyrrolidine | Reduced PTP1B inhibition (IC ↑ 30%) |
| Oxidation of thioxo to oxo group | Loss of anticancer activity |
| Substituents on butanoic acid | Improved bioavailability |
Future Directions and Applications
Drug Development
-
Prodrug Design: Esterification of the carboxylic acid to enhance blood-brain barrier penetration.
-
Combination Therapy: Synergy with checkpoint inhibitors in oncology.
Agricultural Chemistry
Exploration as a fungicidal agent due to structural similarity to thiazole-based agrochemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume